

A Technical Guide to SILAC Peptides for Protein Quantification

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Compound of Interest

Compound Name: PHSHPALTPEQK-(Lys-
13C6,15N2)

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Introduction to SILAC Technology

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate and reproducible quantification of relative changes in protein abundance between different cell populations.[1][3] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[1][4]

Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, usually lysine (K) and arginine (R).[3] One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., $^{12}\text{C}_6$ -lysine and $^{12}\text{C}_6$ -arginine). The other population is cultured in "heavy" medium, where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., $^{13}\text{C}_6$ -lysine and $^{13}\text{C}_6$ -arginine).[1][4]

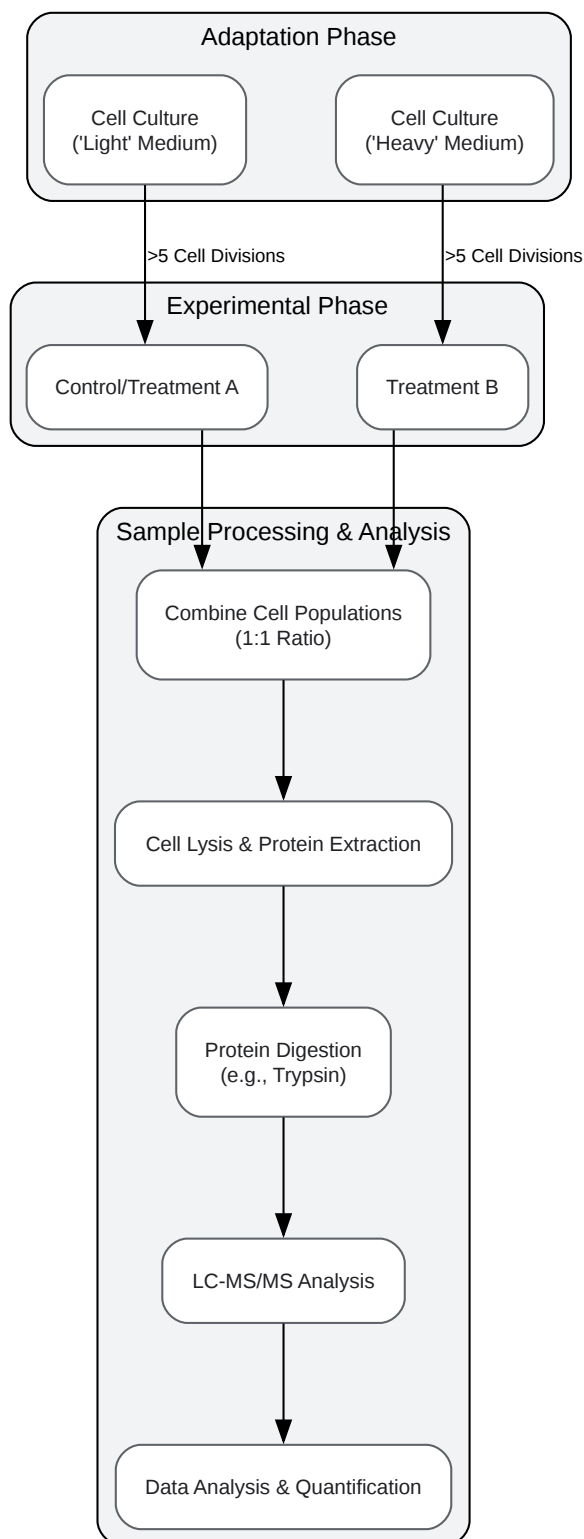
After a sufficient number of cell divisions, typically at least five, the amino acids in the "heavy" cell population are almost entirely replaced with the stable isotope-labeled versions.[2] This results in a specific mass shift for every peptide containing these amino acids, which can be readily detected and quantified by mass spectrometry (MS).[1] Since the "light" and "heavy" proteins are chemically identical, they behave the same way during chromatographic separation and ionization.[5] By comparing the signal intensities of the "light" and "heavy"

peptide pairs in the mass spectrometer, a precise relative quantification of protein abundance between the two cell populations can be achieved.^[1] A key advantage of SILAC is that the cell populations can be combined at an early stage of the experimental workflow, minimizing experimental variability and increasing quantitative accuracy.^[1]

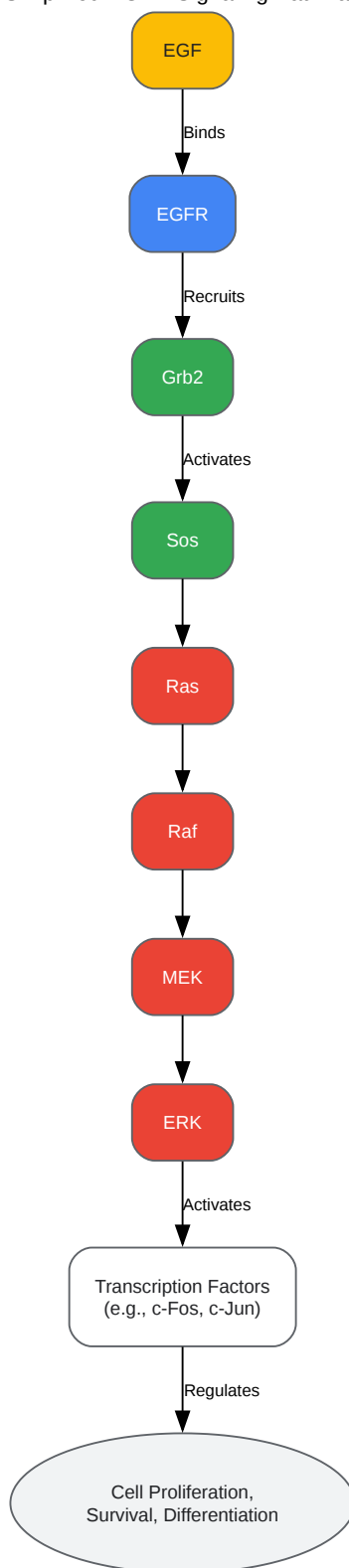
The SILAC Experimental Workflow

The SILAC methodology can be broadly divided into two main phases: the adaptation phase and the experimental phase.^{[1][6]} This is followed by sample preparation, mass spectrometry analysis, and data processing.

SILAC Experimental Workflow



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